5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Amide Bond Formation: The final step involves coupling the oxazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzyl or methyl derivatives
Scientific Research Applications
5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and omeprazole, which have similar biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which also contain pyrazole rings and are used for their anti-inflammatory and analgesic properties.
Uniqueness
5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, a pyrazole ring, and an amide linkage, which imparts distinct chemical and biological properties. This unique structure allows for a diverse range of chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-28(15-17-8-4-2-5-9-17)16-20-12-21(27-30-20)23(29)24-13-19-14-25-26-22(19)18-10-6-3-7-11-18/h2-12,14H,13,15-16H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNRNNMSVZFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=NO2)C(=O)NCC3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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